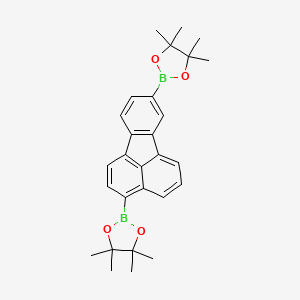
1,3,2-Dioxaborolane, 2,2'-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] is a complex organoboron compound It is characterized by the presence of two 1,3,2-dioxaborolane rings connected through a fluoranthene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] typically involves the reaction of fluoranthene derivatives with boronic acid pinacol esters. The reaction is often catalyzed by transition metals such as palladium or copper. The process generally requires an inert atmosphere, such as nitrogen or argon, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and recrystallization, ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1,3,2-Dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] undergoes various chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes and alkynes.
Coupling Reactions: Formation of carbon-carbon bonds through palladium or copper catalysis.
Common Reagents and Conditions
Borylation: Palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine.
Hydroboration: Transition metal catalysts, such as rhodium or iridium complexes.
Coupling Reactions: Copper iodide and aryl iodides.
Major Products
Borylation: Pinacol benzyl boronate.
Hydroboration: Chiral allenyl boronates.
Coupling Reactions: Aryl boronates.
科学研究应用
1,3,2-Dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Potential use in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism of action of 1,3,2-dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] involves the interaction of its boron atoms with various molecular targets. In hydroboration reactions, the boron-hydrogen bond adds across the double or triple bonds of alkenes and alkynes, forming organoboron intermediates. These intermediates can undergo further transformations, such as oxidation or coupling, to yield the final products.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog used in similar reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used for borylation of arenes.
Bis(pinacolato)diboron: Commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness
1,3,2-Dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] is unique due to its fluoranthene core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
属性
CAS 编号 |
600718-37-4 |
|---|---|
分子式 |
C28H32B2O4 |
分子量 |
454.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoranthen-8-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C28H32B2O4/c1-25(2)26(3,4)32-29(31-25)17-12-13-18-20-14-15-23(30-33-27(5,6)28(7,8)34-30)21-11-9-10-19(24(20)21)22(18)16-17/h9-16H,1-8H3 |
InChI 键 |
VULFLCFAJMVPER-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C5C3=CC=CC5=C(C=C4)B6OC(C(O6)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bis[tris(phenylamino)silyl]methane](/img/structure/B12575582.png)
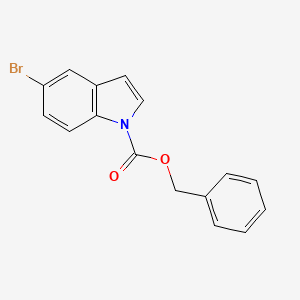
![3-[(4-Bromophenyl)methyl]-3-methyloxetane](/img/structure/B12575594.png)
![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
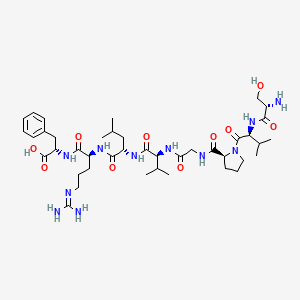
![1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]](/img/structure/B12575626.png)
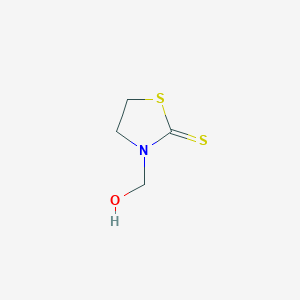
![Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B12575654.png)
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)
![5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12575662.png)
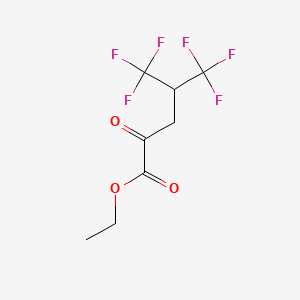
![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
